molecular formula C11H6ClFN2 B12972159 4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline

4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline

Cat. No.: B12972159
M. Wt: 220.63 g/mol
InChI Key: SGIPTARORVRANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. This compound is characterized by the presence of a chloro group at the 4th position and a fluoro group at the 6th position on the pyrroloquinoxaline ring. It has a molecular formula of C11H6ClFN2 and a molecular weight of 220.63 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-(2-nitrophenyl)pyrrole with suitable reagents can lead to the formation of the desired pyrroloquinoxaline . The reaction typically requires the use of catalysts such as acetic acid and solvents like dimethyl sulfoxide (DMSO) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrroloquinoxalines, while oxidation and reduction reactions can produce quinoxaline derivatives and reduced pyrroloquinoxalines, respectively .

Mechanism of Action

Properties

Molecular Formula

C11H6ClFN2

Molecular Weight

220.63 g/mol

IUPAC Name

4-chloro-6-fluoropyrrolo[1,2-a]quinoxaline

InChI

InChI=1S/C11H6ClFN2/c12-11-9-5-2-6-15(9)8-4-1-3-7(13)10(8)14-11/h1-6H

InChI Key

SGIPTARORVRANE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C3=CC=CN23)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.